Benzo[b]thiophen-6-amine
Overview
Description
Benzo[b]thiophen-6-amine is an organosulfur compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The amine group at the 6th position of the benzothiophene ring makes this compound particularly interesting for various chemical and biological applications.
Scientific Research Applications
Benzo[b]thiophen-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Benzo[b]thiophen-6-amine is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . It is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
Benzo[b]thiophene derivatives, including benzo[b]thiophen-6-amine, have been widely used in the synthesis of organic compounds, multifunctional materials, and drug molecules . They have unique chemical properties and biological activities, and they have excellent pharmacological properties and metabolic stability . Therefore, the synthesis of multifunctional benzo[b]thiophene fused heterocycles plays an important role in the fields of organic synthesis methodology and functional material chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[b]thiophen-6-amine can be synthesized through several methods. One common approach involves the reaction of 2-bromoaniline with sulfur and a base to form the benzothiophene ring, followed by amination at the 6th position. Another method includes the use of aryne intermediates and alkynyl sulfides, which react to form the benzothiophene scaffold .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions: Benzo[b]thiophen-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted benzothiophenes depending on the reagents used.
Mechanism of Action
The mechanism of action of benzo[b]thiophen-6-amine involves its interaction with various molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The compound’s sulfur atom can also participate in redox reactions, affecting cellular processes. Specific pathways and targets are still under investigation, but preliminary studies suggest potential interactions with enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Benzo[b]thiophene: The parent compound without the amine group.
Benzo[b]thiophen-2-amine: An isomer with the amine group at the 2nd position.
Benzo[b]thiophen-3-amine: An isomer with the amine group at the 3rd position.
Uniqueness: Benzo[b]thiophen-6-amine is unique due to the specific positioning of the amine group, which can influence its chemical reactivity and biological activity. This positioning allows for distinct interactions with molecular targets compared to its isomers and other benzothiophene derivatives.
Properties
IUPAC Name |
1-benzothiophen-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKYKCBEIFLRRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277685 | |
Record name | Benzo[b]thiophen-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-33-3 | |
Record name | Benzo[b]thiophen-6-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3508 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzo[b]thiophen-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10277685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzothiophen-6-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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